molecular formula C13H11N3O2S B3004153 6-(4-Ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 331003-64-6

6-(4-Ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B3004153
CAS RN: 331003-64-6
M. Wt: 273.31
InChI Key: AEMVTDYMJXBYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(4-Ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile" is a derivative of the tetrahydropyrimidine class, which is known for its diverse pharmacological properties. The tetrahydropyrimidine scaffold is a common feature in compounds with potential therapeutic applications, including local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities . The presence of various substituents, such as ethoxyphenyl and thioxo groups, can significantly influence the biological activity and physical properties of these compounds.

Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives typically involves the condensation of an aldehyde with malononitrile and a suitable amine or amide, followed by cyclization. For instance, the synthesis of 2,4-diamino-6-phenyl-tetrahydropyrimidine-5-carbonitriles is achieved through the condensation of an aldehyde, malononitrile, and guanidine hydrochloride, using freshly prepared sodium ethoxide in ethanol under reflux conditions . Similarly, 4,6-dialkylpyrimidine-5-carbonitriles are synthesized from 2-(1-ethoxyalkylidine)-3-oxoalkane-nitriles and bidentate nucleophiles like thiourea, also in the presence of sodium ethoxide . These methods highlight the versatility of the synthetic routes available for creating a wide array of tetrahydropyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives is often confirmed using techniques such as IR, UV-vis, NMR, and X-ray single crystal diffraction. Ab initio calculations, including B3LYP and HF methods with a 6-31G* basis set, are used to predict the geometries and vibrational frequencies of these compounds. The intermolecular interactions can influence the molecular geometry in the solid state, and the vibrational analyses can provide insights into the thermodynamic properties at different temperatures . Molecular orbital coefficients analyses suggest that electronic transitions in these compounds are mainly due to n-->pi* and pi-->pi* transitions .

Chemical Reactions Analysis

The reactivity of tetrahydropyrimidine derivatives is influenced by the presence of functional groups that can undergo various chemical reactions. For example, the 2-thioxo function in 4,6-dialkylpyrimidine-5-carbonitriles offers the potential for further derivatization, allowing the synthesis of novel pyrimidines with different properties . The thiosubstituted derivatives, such as those described in paper , can be prepared to evaluate the influence of polar or hydrophilic functionalities on the pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are closely related to their molecular structure. The presence of substituents like ethoxy groups and thioxo moieties can affect properties such as solubility, melting point, and stability. The thermodynamic properties, including heat capacity (Cp,m), entropy (Sm), and enthalpy (Hm), can be calculated based on vibrational analyses and are found to correlate with temperature . These properties are crucial for understanding the behavior of these compounds under physiological conditions and can guide the development of new drugs with optimized pharmacokinetic profiles.

Scientific Research Applications

Cytotoxic and Antimicrobial Activities

  • Cytotoxic and Antimicrobial Uses : Derivatives of tetrahydropyrimidine, including those similar to 6-(4-Ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, have shown promising results in antitumor and antimicrobial activities. Their potential in synthesizing novel heterocyclic compounds has been recognized, which can be leveraged for medical research and drug development (Ramadan, El‐Helw, & Sallam, 2019).

HIV Integrase Strand Transfer Inhibitors

  • HIV Research : Some derivatives of this compound have been evaluated as HIV integrase strand transfer inhibitors. These studies are crucial in the development of treatments for HIV, highlighting the compound's role in virology and pharmacology (Wadhwa, Jain, & Jadhav, 2020).

Surface Active Properties in Biological Systems

  • Surfactant Properties : Compounds based on this chemical structure have been studied for their surface-active properties, making them useful in a variety of applications, such as drug manufacturing, cosmetics, and pesticides. Their role in enhancing solubility and biodegradability while being environmentally friendly is notable (El-Sayed, 2008).

Antioxidant Activity

  • Antioxidant Applications : The compound's derivatives have been utilized in synthesizing fused heterocyclic compounds with significant antioxidant activities. This research is vital in developing treatments for diseases caused by oxidative stress (Salem, Farhat, Errayes, & Madkour, 2015).

Synthesis of Novel Derivatives for Biological Activities

  • Chemical Synthesis and Biological Activity : The versatility of this compound in chemical synthesis is evident, with various derivatives being created for potential biological activities. These activities include antifungal, antibacterial, and antitumor properties, which are vital in medical and pharmaceutical research (Tiwari et al., 2018).

Mechanism of Action

This is typically relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, safety precautions, and first-aid measures .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses that have not yet been fully explored or challenges that need to be overcome to make the compound more useful .

properties

IUPAC Name

6-(4-ethoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-2-18-9-5-3-8(4-6-9)11-10(7-14)12(17)16-13(19)15-11/h3-6H,2H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMVTDYMJXBYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.